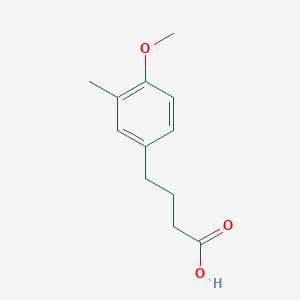

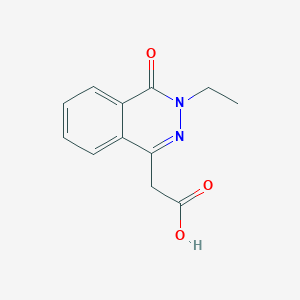

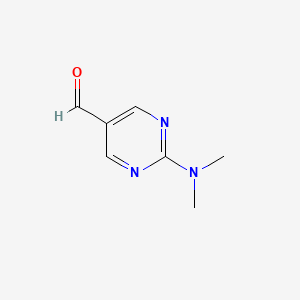

![molecular formula C7H5N3O2 B1298852 4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 83683-82-3](/img/structure/B1298852.png)

4-nitro-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

4-Nitro-1H-pyrrolo[2,3-b]pyridine (4-NP) is a heterocyclic aromatic compound that has been widely studied due to its potential applications in the fields of science and medicine. It has been found to possess a wide array of biological and pharmacological properties, including anticonvulsant, anti-inflammatory, anti-oxidant, and anticancer activities. 4-NP has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. In addition, 4-NP has been used as a model compound for the study of the structure-activity relationship (SAR) of other compounds.

Applications De Recherche Scientifique

Inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR)

Les dérivés de la 4-nitro-1H-pyrrolo[2,3-b]pyridine se sont avérés être de puissants inhibiteurs du FGFR . Les FGFR jouent un rôle essentiel dans divers types de tumeurs, et l'activation anormale de la voie de signalisation FGFR est associée à la progression et au développement de plusieurs cancers . Par conséquent, le ciblage des FGFR représente une stratégie attrayante pour la thérapie anticancéreuse .

Traitement du cancer du sein

Des études in vitro ont montré que les dérivés de la this compound peuvent inhiber la prolifération des cellules de cancer du sein 4T1 et induire l'apoptose . De plus, ces composés ont également inhibé de manière significative la migration et l'invasion des cellules 4T1 .

Composé principal pour le développement de médicaments

En raison de leur faible poids moléculaire et de leurs activités puissantes contre les FGFR1, 2 et 3, les dérivés de la this compound sont considérés comme des composés principaux attrayants bénéfiques pour une optimisation ultérieure .

Traitement des maladies du système nerveux

Les pyrrolo[3,4-c]pyridines, une classe de composés étroitement apparentés, se sont avérés utiles dans le traitement des maladies du système nerveux . Il est possible que la this compound ait des applications similaires.

Traitement des troubles du système immunitaire

Les pyrrolo[3,4-c]pyridines ont également été utilisées pour traiter les maladies du système immunitaire . Encore une fois, la this compound pourrait avoir un potentiel similaire.

Applications antidiabétiques

Les pyrrolo[3,4-c]pyridines ont montré une activité antidiabétique . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement du diabète.

Mécanisme D'action

- Primary Targets : 4-nitro-1H-pyrrolo[2,3-b]pyridine interacts with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .

- Role : FGFRs play a crucial role in cell signaling pathways related to organ development, cell proliferation, migration, and angiogenesis .

- Affected Pathways : The FGF–FGFR axis regulates various processes, including cell growth, angiogenesis, and tissue repair .

- Downstream Effects : Activation of FGFR-dependent signaling pathways influences cancer initiation, progression, and resistance to therapy .

- ADME Properties :

- Impact on Bioavailability : High clearance may limit systemic exposure .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Orientations Futures

Future research on 4-nitro-1H-pyrrolo[2,3-b]pyridine may focus on its potential applications in medicine and agriculture. For example, it has been suggested that this compound could be used to develop potent inhibitors of certain enzymes . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Analyse Biochimique

Biochemical Properties

4-nitro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The compound interacts with these receptors by binding to their tyrosine kinase domains, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. This interaction is critical in regulating cell proliferation, migration, and angiogenesis, making this compound a promising candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of cancer cells, thereby limiting their metastatic potential . The compound also influences cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of FGFRs, thereby preventing the phosphorylation of tyrosine residues in the receptor’s cytoplasmic tail . This inhibition blocks the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to selectively target FGFRs makes it a valuable tool for studying the molecular mechanisms underlying cancer progression and resistance to therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to enhance its efficacy . Additionally, studies have shown that the compound’s degradation products do not exhibit significant biological activity, ensuring its safety in long-term applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are then excreted via the renal and biliary routes . The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues . This selective distribution is crucial for maximizing its therapeutic effects while minimizing off-target toxicity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization dynamics is essential for optimizing the compound’s therapeutic potential .

Propriétés

IUPAC Name |

4-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDUNXDRDOJMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348636 | |

| Record name | 4-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83683-82-3 | |

| Record name | 4-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the intramolecular hydrogen bond observed in 1,7-Dideaza-2'-deoxy-6-nitronebularine, a derivative of 4-nitro-1H-pyrrolo[2,3-b]pyridine?

A1: In 1,7-Dideaza-2'-deoxy-6-nitronebularine, the this compound moiety forms an intramolecular hydrogen bond between the pyridine nitrogen atom and the 5'-hydroxy group of the attached sugar residue []. This interaction forces the N-glycosidic bond into a syn conformation, influencing the overall three-dimensional structure of the molecule. This structural feature is important because the conformation of nucleosides can significantly impact their biological activity and interactions with enzymes.

Q2: Can this compound be used to synthesize compounds that interact with adenosine deaminase?

A3: Research indicates that several hydroxylamino derivatives of 1,7-dideazaadenosine and 1,7-dideaza-2′-deoxyadenosine were synthesized starting from this compound []. While these compounds were not substrates for adenosine deaminase, some exhibited weak inhibitory activity. This suggests that further modifications to the this compound scaffold could potentially lead to the development of more potent and selective adenosine deaminase inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

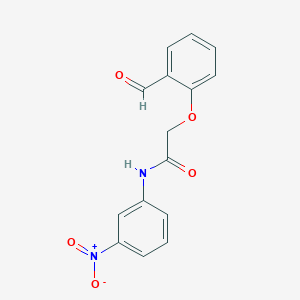

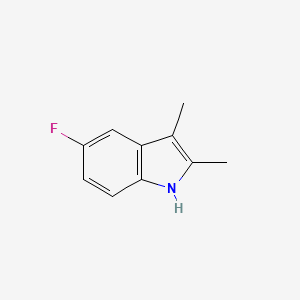

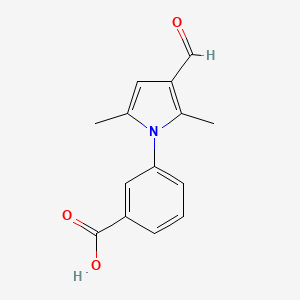

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

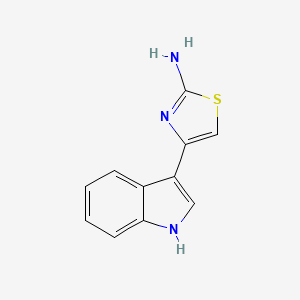

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)